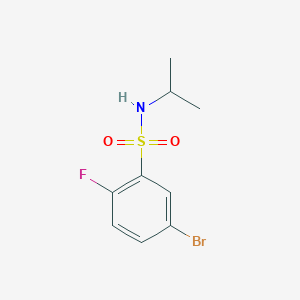

5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide

Description

Chemical Structure: C₉H₁₀BrFNO₂S CAS No.: 1795721-81-1 Molecular Weight: 294.21 g/mol Key Features:

- Substituents: A bromine atom at position 5, a fluorine atom at position 2, and an isopropyl group attached to the sulfonamide nitrogen.

- Functional Groups: Sulfonamide (providing hydrogen-bonding capacity) and halogen substituents (enhancing lipophilicity and electronic effects).

- Applications: Potential use in medicinal chemistry due to sulfonamide’s historical relevance in antibacterial, anti-inflammatory, and antitumor agents .

Properties

IUPAC Name |

5-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-5-7(10)3-4-8(9)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIXUTGXWLRUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Sulfonamide Formation: The sulfonamide group is introduced by reacting the bromofluorobenzene derivative with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with isopropylamine (C3H9N) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

3-Bromo-N-isopropylbenzenesulfonamide

CAS No.: 871269-08-8 Molecular Formula: C₉H₁₂BrNO₂S Key Differences:

5-Bromo-N-ethyl-2-methoxybenzenesulfonamide

CAS No.: 717892-29-0 Molecular Formula: C₉H₁₂BrNO₃S Key Differences:

- N-Substituent : Ethyl group (smaller than isopropyl).

- Applications : Methoxy groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.

5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide

CAS No.: 1512044-54-0 Molecular Formula: C₁₂H₁₂BrFNO Key Differences:

- Core Structure : Benzamide (amide bond) instead of benzenesulfonamide.

- Substituents : Cyclopropyl group on nitrogen; additional methyl at position 3.

- Impact : Amides generally exhibit lower acidity (pKa ~15–20) compared to sulfonamides (pKa ~10), affecting ionization and bioavailability.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

CAS No.: Not explicitly listed (see ) Molecular Formula: C₁₄H₁₁BrFNO₂ Key Differences:

- Benzamide Core : Lacks the sulfonamide’s sulfonyl group, reducing hydrogen-bond acceptor capacity.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

Electronic and Steric Effects

- Halogens: Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to non-fluorinated analogs .

- Cyclopropyl groups (as in ) may enhance conformational rigidity.

Pharmacological Implications

- Sulfonamides vs. Amides : Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding and acidic properties, favoring protein binding. Amides (e.g., ) are more lipophilic, aiding membrane permeability .

- Bromine Position : 5-Bromo substitution (target compound) may optimize binding in hydrophobic pockets compared to 3-bromo isomers .

Biological Activity

5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide is an organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrFNO2S. It features a benzene ring substituted with bromine and fluorine atoms, along with an isopropyl group attached to the nitrogen of the sulfonamide group. The unique combination of these substituents may influence its biological interactions and efficacy.

| Property | Details |

|---|---|

| IUPAC Name | 5-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide |

| Molecular Formula | C10H11BrFNO2S |

| CAS Number | 1795721-81-1 |

Synthesis Methods

The synthesis of this compound typically involves:

- Fluorination: Using nucleophilic aromatic substitution with agents like potassium fluoride (KF).

- Sulfonamide Formation: Reacting bromofluorobenzene with chlorosulfonic acid to create a sulfonyl chloride intermediate, followed by reaction with isopropylamine.

These methods ensure high yield and purity, crucial for its application in research and medicine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfonamide group can inhibit enzyme activity, while the presence of bromine and fluorine may enhance binding affinity to biological targets. This mechanism positions it as a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer research.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy in inhibiting cell proliferation, particularly in cancer cell lines. For instance, a study indicated that related compounds exhibited potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting that similar mechanisms could be expected for this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Bromo-2-fluorobenzenesulfonamide | Lacks isopropyl group | Reduced reactivity |

| 2-Bromo-N-isopropylbenzenesulfonamide | Lacks fluorine atom | Altered properties |

| 5-Bromo-2-fluoro-N-methylbenzenesulfonamide | Contains methyl instead of isopropyl | Different interactions |

The presence of both bromine and fluorine atoms alongside the isopropyl group contributes to its distinctive biological properties.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of related sulfonamide compounds. For instance, research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains and may also possess anticancer properties through apoptosis induction in cancer cells.

Notable Research Findings:

- Antimicrobial Activity: Compounds in this class have shown effectiveness against resistant bacterial strains.

- Anticancer Properties: Similar compounds have been documented to induce apoptosis in leukemia cells at low concentrations.

- Mechanistic Insights: Studies utilizing NMR spectroscopy have elucidated pathways involving intracellular release mechanisms that enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.